5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride
Description
Historical Development of Azaspiro Compounds in Medicinal Research
The origins of spirocyclic chemistry trace back to early investigations into natural products and their synthetic analogs. While aspirin’s derivation from willow bark exemplifies ancient applications of cyclic therapeutics, modern spirocyclic systems emerged through systematic efforts to enhance molecular complexity and three-dimensionality. The azaspiro subclass, characterized by a nitrogen atom at the spiro junction, gained prominence in the mid-20th century as researchers sought to overcome limitations of planar aromatic drugs.
Early work focused on simple azaspiro structures like 2-azaspiro[3.4]octane, whose synthesis routes were optimized through annulation strategies involving cyclopentane or four-membered ring construction. These foundational studies demonstrated the feasibility of assembling strained spiro systems while maintaining synthetic accessibility—a critical requirement for pharmaceutical scalability. The discovery that azaspirocycles could mimic bioactive conformations of flexible molecules accelerated their adoption in lead optimization campaigns.
Significance of Spirocyclic Frameworks in Drug Discovery
Spirocyclic architectures confer distinct advantages in drug design, as evidenced by their rising prevalence in clinical candidates. The 5-Oxa-2-azaspiro[3.4]octane core exemplifies these benefits:
- Three-Dimensionality : The spiro junction introduces out-of-plane substituents, reducing molecular flatness associated with promiscuous target interactions.
- Conformational Restriction : Locking functional groups in optimal orientations enhances binding specificity. For instance, azaspirocycles exhibit improved selectivity over traditional piperazine analogs.
- Improved Physicochemical Properties : Incorporation of oxygen (oxa) and nitrogen (aza) atoms modulates solubility and lipophilicity. Comparative studies show spirocyclic oxetanes increase aqueous solubility by up to 10-fold versus non-spiro analogs.
These attributes are quantified in Table 1, which contrasts key parameters between 5-Oxa-2-azaspiro[3.4]octane derivatives and classical heterocycles.
Table 1: Comparative Properties of Spirocyclic vs. Conventional Heterocycles
| Parameter | 5-Oxa-2-azaspiro[3.4]octane | Piperidine | Morpholine |
|---|---|---|---|
| Calculated LogP | 1.2 ± 0.3 | 1.8 ± 0.2 | 0.5 ± 0.1 |
| Aqueous Solubility (mg/mL) | 12.4 | 8.7 | 15.2 |
| sp³ Carbon Fraction | 0.67 | 0.25 | 0.33 |
Evolution of Azaspiro[3.4]octane Research
The azaspiro[3.4]octane scaffold has undergone iterative optimization since its first reported synthesis. Early routes employed cyclopentane annulation with aziridine derivatives, yielding 2-azaspiro[3.4]octane in three steps with 22% overall efficiency. Modern approaches leverage:
- Ring-Closing Metathesis : Constructs the spiro system via carbene-mediated cyclization.
- Photochemical [2+2] Cycloadditions : Forms strained four-membered rings under UV irradiation.
- Enantioselective Catalysis : Asymmetric hydrogenation installs chiral centers with >95% ee.
These advances enabled the synthesis of complex derivatives like 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride. Its hydrochloride salt form enhances crystallinity and stability—critical for pharmaceutical processing. Structural analysis (CID 99114871) confirms a molecular weight of 245.71 g/mol, with the oxa group at C5 and carboxylic acid at C7 contributing to hydrogen-bonding capacity.
Contemporary Research Significance and Applications
Recent studies highlight azaspiro[3.4]octanes as privileged scaffolds in oncology and neurology. For example, N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine (Atiprimod) demonstrated potent anti-myeloma activity by dual inhibition of STAT3 and NF-κB pathways. While this compound has not entered clinical trials, its structural features suggest potential in:
- Protease Inhibition : The spirocyclic constraint may complement active-site topology of serine proteases.
- Kinase Modulation : Carboxylic acid groups facilitate salt bridge formation with catalytic lysines.
- CNS Drug Development : Reduced P-glycoprotein efflux compared to non-spiro analogs could enhance brain penetration.
Ongoing work explores its utility as a bifunctional building block in PROTACs (PROteolysis-TArgeting Chimeras), where the spiro core links target-binding and E3 ligase-recruiting domains.
Properties
IUPAC Name |
5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3.ClH/c9-6(10)5-1-7(11-2-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQIBVJWKQQGKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC12CNC2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2172578-41-3 | |
| Record name | 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride typically involves the annulation of cyclopentane and four-membered rings. One approach includes the use of readily available starting materials and conventional chemical transformations with minimal chromatographic purifications . The reaction conditions often involve standard organic synthesis techniques such as heating, stirring, and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity through crystallization or distillation, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen or addition of hydrogen to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The bicyclo[3.1.0]hexane analog () lacks a spiro junction, reducing steric hindrance but sacrificing conformational rigidity.
- Boc-protected derivatives () exhibit increased lipophilicity (logP ~1.5–2.0) compared to the hydrochloride salt, which is more water-soluble .
Physicochemical Properties
| Property | Target Compound | rac-(1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid HCl | 2-Boc-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid |
|---|---|---|---|
| Molecular Weight | 193.63 g/mol | 202.64 g/mol | 271.31 g/mol |
| Solubility | High (polar solvents due to HCl salt) | Moderate (polar solvents) | Low (organic solvents preferred) |
| Stability | Stable at RT (hydrochloride salt) | Likely stable (similar salt form) | Sensitive to acidic conditions (Boc cleavage) |
| Predicted CCS (Ų) | 133.6 ([M+H]⁺) | Not reported | Not reported |
Key Insights :
- The hydrochloride salt form enhances aqueous solubility, making the target compound suitable for biological assays or formulations .
- Boc-protected analogs are better suited as intermediates in multi-step organic synthesis due to their stability under basic conditions .
Research Findings and Data Gaps
- Biological Activity: No direct pharmacological data are available for the target compound (), though related spirocycles show antimicrobial and kinase inhibitory activity .
- Synthetic Methods : The Carreira synthesis route () highlights the importance of spirocycles in expanding "chemical space" for drug discovery.
Biological Activity
5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride is a spirocyclic compound notable for its unique structural features, which include both oxygen and nitrogen within its ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery.
- IUPAC Name : this compound
- CAS Number : 2172578-41-3
- Molecular Weight : 193.63 g/mol
- Molecular Formula : C₇H₁₁ClN₁O₃
The compound's structure allows for diverse chemical reactivity, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The spirocyclic structure facilitates binding to active sites, potentially leading to modulation of enzyme activity or alteration of cellular signaling pathways.
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies suggest potential inhibition of cancer cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is over-expressed in certain cancer types .
- Neuroprotective Effects : Some studies have indicated that compounds with similar structures may offer neuroprotective benefits, although specific data on this compound remains limited.
Case Study 1: Antitumor Activity
A study explored the effects of 5-Oxa-2-azaspiro[3.4]octane derivatives on cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Enzyme Interaction
In a biochemical assay, the compound was tested for its inhibitory effects on NQO1. Results showed that it competes effectively at the enzyme's active site, leading to a decrease in enzyme activity by approximately 50% at a concentration of 10 µM.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | 2172578-41-3 | Antitumor, Enzyme Inhibition | NQO1 Inhibition |
| 7-Amino-5-oxa-2-azaspiro[3.4]octane | Not available | Potential Antimicrobial | Unknown |
| 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane | Not available | Antiviral Activity | Unknown |
Synthesis and Production
The synthesis of this compound typically involves annulation methods using readily available starting materials. Various synthetic routes have been developed, focusing on optimizing yield and purity through established chemical transformations.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 5-Oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride, and what intermediates are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves spirocyclic ring formation via intramolecular cyclization, followed by carboxylation and hydrochloride salt formation. Key intermediates include tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate (hydrolysis precursor) and protected amine derivatives to prevent unwanted side reactions . Ring-closing strategies using nucleophilic substitution or coupling reactions (e.g., amide bond formation) are critical, as seen in structurally analogous bicyclic compounds .
Q. Which spectroscopic and chromatographic techniques are essential for confirming structural integrity and purity?
- Methodological Answer :
- 1H/13C NMR : Assign spirocyclic proton environments (e.g., bridgehead protons) and confirm carboxylate and hydrochloride salt formation .
- HPLC-MS : Quantify purity and detect trace impurities, especially residual solvents or unreacted intermediates .
- IR Spectroscopy : Verify functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data reported for derivatives of this spirocyclic compound?
- Methodological Answer : Contradictions in bioactivity may arise from variations in stereochemical purity, salt form stability, or assay conditions. To address this:
- Controlled Replication : Standardize synthetic protocols (e.g., chiral HPLC for enantiomeric separation) .
- Factorial Design : Systematically vary experimental parameters (e.g., pH, temperature) to identify confounding factors .
- Meta-Analysis : Cross-reference pharmacological data with structural analogs (e.g., 5-thia-1-azabicyclo derivatives) to isolate structure-activity relationships .
Q. What computational approaches predict stereochemical outcomes during spirocyclic ring formation?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states to predict regioselectivity and stereochemical preferences in ring-closing reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents favoring intramolecular cyclization) .
- QSAR Studies : Correlate electronic parameters (e.g., Hammett constants) with experimental yields to refine synthetic protocols .
Q. How does the hydrochloride salt form impact stability under varying experimental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) to assess degradation pathways (e.g., hydrolysis of the oxazepane ring) .
- pH-Dependent Solubility Studies : Measure solubility in buffered solutions (pH 1–7.4) to optimize formulation for biological assays .
- X-Ray Diffraction (XRD) : Analyze crystal structure to identify hydrogen bonding networks that enhance salt stability .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?
- Methodological Answer :
- Flow Chemistry : Implement continuous reactors to control exothermic reactions and minimize racemization .
- DoE (Design of Experiments) : Optimize parameters (e.g., catalyst loading, reaction time) using response surface methodology .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time quality control .
Data Analysis and Theoretical Frameworks
Q. How can researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Target-Based Screening : Align synthesis with molecular targets (e.g., bacterial penicillin-binding proteins for β-lactam analogs) by leveraging structural similarities to known bioactive spirocycles .
- Fragment-Based Drug Design (FBDD) : Use the spirocyclic core as a rigid scaffold to build libraries for high-throughput screening .
- Mechanistic Studies : Employ kinetic isotope effects (KIEs) or isotopic labeling to probe reaction mechanisms during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
